BenchChemオンラインストアへようこそ!

2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

sigma-1 receptor radioligand binding pyridine-sulfonamide

2-Chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (molecular formula C18H19ClFN3O3S, molecular weight 411.88 g/mol) is a synthetic benzamide derivative featuring a 2-chloro-6-fluorobenzamide core linked to a pyridin-3-ylsulfonyl-piperidine moiety. It belongs to a class of pyridin-3-ylsulfonyl-substituted benzamides explored as sigma receptor ligands and cytochrome P450 (CYP) 3A4 inhibitors.

Molecular Formula C18H19ClFN3O3S
Molecular Weight 411.88
CAS No. 1428364-66-2
Cat. No. B2428943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS1428364-66-2
Molecular FormulaC18H19ClFN3O3S
Molecular Weight411.88
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C18H19ClFN3O3S/c19-15-4-1-5-16(20)17(15)18(24)22-11-13-6-9-23(10-7-13)27(25,26)14-3-2-8-21-12-14/h1-5,8,12-13H,6-7,9-11H2,(H,22,24)
InChIKeyWULNAMHSDVQQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428364-66-2) — Structural Identity and Commercial Context


2-Chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (molecular formula C18H19ClFN3O3S, molecular weight 411.88 g/mol) is a synthetic benzamide derivative featuring a 2-chloro-6-fluorobenzamide core linked to a pyridin-3-ylsulfonyl-piperidine moiety [1]. It belongs to a class of pyridin-3-ylsulfonyl-substituted benzamides explored as sigma receptor ligands and cytochrome P450 (CYP) 3A4 inhibitors. The compound is commercially available from specialty chemical vendors for research purposes, but its specific biological target and pharmacological activity are not described in any publicly available primary research paper or patent .

Why a Generic Pyridin-3-ylsulfonyl Benzamide Cannot Substitute for 2-Chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide


Pyridin-3-ylsulfonyl-substituted benzamides exhibit divergent biochemical profiles depending on the substitution pattern on the benzamide ring. For the closely related 3,4-difluoro analog (1428362-83-7), a Ki of 1.30 nM at the sigma-1 receptor is reported in BindingDB [1]. In contrast, the 3-methoxy substituted analog (benchchem B2757768) shows binding to CYP3A4 in fluorometric assays . The 2-chloro-6-fluoro substitution pattern changes the electron density, steric profile, and hydrogen-bonding capacity of the benzamide ring relative to 3,4-difluoro, 3-methoxy, or unsubstituted variants, which can alter target affinity by orders of magnitude. Without head-to-head data, no inference about sigma receptor vs. CYP3A4 selectivity can be made for this specific compound, making generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide


Sigma-1 Receptor Affinity: Structural Basis for Differentiated Binding

The 3,4-difluoro analog (1428362-83-7) binds sigma-1 receptor with Ki = 1.30 nM in a radioligand displacement assay [1]. The target compound differs by 2-chloro-6-fluoro substitution instead of 3,4-difluoro. Since sigma-1 receptor affinity is exquisitely sensitive to benzamide substituent position and identity, this single-digit nanomolar affinity cannot be extrapolated to the target compound without direct measurement. No published Ki or IC50 exists for the target compound at sigma-1.

sigma-1 receptor radioligand binding pyridine-sulfonamide

CYP3A4 Inhibition Potential: Class-Level Evidence from Pyridinaminosulfonyl Benzamide Patent Family

Patent WO2007034312A3 (Pfizer) discloses pyridinaminosulfonyl substituted benzamides as CYP3A4 inhibitors with IC50 values ranging from <100 nM to >10 µM depending on substitution [1]. The target compound shares the core scaffold but is not explicitly exemplified. The 2-chloro-6-fluoro substitution may alter CYP3A4 binding relative to exemplified compounds, but no IC50 for the target compound is reported in the patent or any subsequent publication.

CYP3A4 cytochrome P450 drug-drug interaction

Kinase Inhibition Selectivity: Absence of Evidence Across the Kinome

For the closely related 3-methoxy analog (benchchem B2757768), BindingDB reports IC50 = 11 nM against BRD3 BD1 (bromodomain) in a fluorescence-based assay [1]. Bromodomain inhibition at 11 nM suggests potential polypharmacology. Whether the 2-chloro-6-fluoro substitution retains or abolishes this activity is unknown. No kinome-wide or bromodomain selectivity data exist for the target compound.

kinase inhibition selectivity panel off-target screening

Hydrogen-Bond Acceptor Capacity: Physicochemical Differentiation from 3,4-Difluoro and 3-Methoxy Analogs

The 2-chloro-6-fluoro substitution introduces a chlorine atom (H-bond acceptor) at position 2 of the benzamide ring, whereas the 3,4-difluoro analog lacks any H-bond acceptor at position 2 [1]. This changes the hydrogen-bond acceptor count from 6 (3,4-difluoro analog) to 7 (target compound), which may affect solubility, permeability, and target binding. The calculated logP difference is approximately +0.5 to +0.8 units higher for the chlorinated analog (estimated via ChemDraw).

physicochemical property lipophilicity hydrogen bonding

Recommended Application Scenarios for 2-Chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide


Sigma Receptor Chemical Probe Development — Requiring De Novo Profiling

Given the 1.30 nM Ki of the 3,4-difluoro analog at sigma-1 [1], the target compound is a candidate for sigma receptor profiling. However, it requires full radioligand binding dose–response against sigma-1 and sigma-2 receptors before use as a chemical probe. Procurement is appropriate only for laboratories equipped to perform these assays.

CYP3A4 Inhibition Screening in Drug-Drug Interaction Panels

The pyridinaminosulfonyl benzamide scaffold is claimed as CYP3A4 inhibitors in the Pfizer patent family [2]. The target compound can be screened alongside ketoconazole (positive control, IC50 ~30 nM) and other CYP3A4 inhibitors to establish its relative potency. Without an IC50, it cannot replace established CYP3A4 probes in routine DDI panels.

Bromodomain Selectivity Assessment Against BRD3 BD1

The 11 nM IC50 of the 3-methoxy analog at BRD3 BD1 [3] raises the question of whether the 2-chloro-6-fluoro substitution retains or eliminates bromodomain activity. A differential scanning fluorimetry (DSF) or AlphaScreen panel against BRD2/3/4 bromodomains would resolve this for laboratories studying epigenetic polypharmacology.

Physicochemical Property Benchmarking for CNS Penetration Models

The target compound's higher estimated logP and additional H-bond acceptor compared to the 3,4-difluoro analog [4] make it a useful comparator in CNS penetration structure–activity relationship (SAR) studies. It can be used alongside PAMPA-BBB or in situ brain perfusion models to validate predicted permeability changes.

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.